BenchChemオンラインストアへようこそ!

(3,4-dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Enzyme selectivity profiling NPP1/NPP3 inhibitor differentiation Serine protease counter‑screening

(3,4-Dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone (CAS 312533-14-5, C₁₂H₁₀Cl₂N₂O, MW 269.12) is a diaryl methanone featuring a 3,4-dichlorophenyl carbonyl group coupled to a 3,5-dimethyl-1H-pyrazole ring. The compound belongs to the N‑benzoylpyrazole chemotype, a privileged scaffold in medicinal chemistry with documented applications as kinase inhibitor templates and enzyme inhibitor cores.

Molecular Formula C12H10Cl2N2O
Molecular Weight 269.12 g/mol
Cat. No. B5295176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
Molecular FormulaC12H10Cl2N2O
Molecular Weight269.12 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C
InChIInChI=1S/C12H10Cl2N2O/c1-7-5-8(2)16(15-7)12(17)9-3-4-10(13)11(14)6-9/h3-6H,1-2H3
InChIKeyLIRDKECVKFKFCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone – Procurement-Grade Overview of a 3,4-Dichlorophenyl Pyrazolyl Methanone Scaffold


(3,4-Dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone (CAS 312533-14-5, C₁₂H₁₀Cl₂N₂O, MW 269.12) is a diaryl methanone featuring a 3,4-dichlorophenyl carbonyl group coupled to a 3,5-dimethyl-1H-pyrazole ring . The compound belongs to the N‑benzoylpyrazole chemotype, a privileged scaffold in medicinal chemistry with documented applications as kinase inhibitor templates and enzyme inhibitor cores [1]. Its distinguishing structural feature is the 3,4-dichloro substitution pattern on the benzoyl ring, which differentiates it from the more commonly studied 4‑chlorophenyl and unsubstituted phenyl analogs. The compound has been profiled in ChEMBL across a panel of six human enzymes at 55 µM and appears within the Genentech pyrazolochlorophenyl patent family (US 11,649,241 B2) covering Janus kinase (JAK) inhibitors [2].

Why Generic Substitution of (3,4-Dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone with Mono‑Chloro or Des‑Methyl Analogs Is Not Scientifically Justified


Within the aryl pyrazolyl methanone series, the number and position of chlorine substituents on the benzoyl ring dictate enzyme inhibition potency and selectivity profiles. The mono‑chloro analog (4‑chlorophenyl)(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)methanone is a confirmed NPP3 inhibitor (IC₅₀ = 0.00115, pH 9.5, 37 °C), and the 4‑chloro‑pyrazole analog (4‑chloro‑3,5‑dimethyl‑1H‑pyrazol‑1‑yl)(4‑chlorophenyl)methanone exhibits dual NPP3/NPP1 inhibition (IC₅₀ = 0.00063 and 0.00534, respectively) [1]. The 3,4‑dichloro substitution present in the target compound introduces an additional ortho‑chlorine that alters the electron density and steric profile of the benzoyl moiety relative to these comparators. In ChEMBL single‑concentration screening at 55 µM, the target compound was inactive against six human enzymes (thrombin, urokinase, neutrophil elastase, plasma kallikrein, aminopeptidase N, cathepsin D), suggesting a differentiated, non‑promiscuous interaction landscape that cannot be assumed for analogs differing by even a single chlorine atom . Substituting any of these analogs without experimental validation therefore risks introducing undesired off‑target pharmacology or losing desired selectivity.

Quantitative Differentiation Evidence for (3,4-Dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone vs. Closest Structural Analogs


Enzyme Selectivity Fingerprint: Absence of Activity Against Six Human Hydrolases at 55 µM Distinguishes the 3,4-Dichlorophenyl Scaffold from Multi‑Target NPP‑Inhibiting Analogs

In single‑concentration ChEMBL screening at 55 µM, (3,4‑dichlorophenyl)(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)methanone was classified as 'Not Active' against human thrombin, urokinase‑type plasminogen activator, neutrophil elastase, plasma kallikrein, aminopeptidase N, and cathepsin D under HepG2 cytotoxicity assay conditions . In contrast, the structurally related mono‑chloro analog (4‑chlorophenyl)(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)methanone is a confirmed potent inhibitor of NPP3 (IC₅₀ = 0.00115, pH 9.5, 37 °C), and the 4‑chloro‑pyrazole analog (4‑chloro‑3,5‑dimethyl‑1H‑pyrazol‑1‑yl)(4‑chlorophenyl)methanone exhibits dual NPP3/NPP1 inhibition (IC₅₀ = 0.00063 and 0.00534, respectively) in the same assay system [1]. The divergent profile of the 3,4‑dichloro compound suggests that the second chlorine ortho to the carbonyl group suppresses binding to NPP‑family enzymes and serine proteases, creating a selectivity window not available with mono‑chloro or 4‑chloro‑pyrazole analogs.

Enzyme selectivity profiling NPP1/NPP3 inhibitor differentiation Serine protease counter‑screening

Structural Differentiation: 3,4-Dichloro vs. 4‑Chloro Substitution Confers Distinct Physicochemical and Steric Properties Relevant to Target Engagement

The target compound bears a 3,4‑dichlorophenyl group (two chlorine atoms at meta and para positions relative to the carbonyl attachment point), whereas the closest pharmacologically characterized analog carries only a single 4‑chloro substituent . The additional 3‑chloro substituent increases the molecular weight by 34.5 Da (269.12 vs. 234.68 for the mono‑chloro analog), modifies the rotational profile of the benzoyl group, and alters the electron‑withdrawing character of the aromatic ring (Hammett σₘ = +0.37 for Cl vs. σₚ = +0.23) [1]. These differences directly impact hydrogen‑bond acceptor capability of the carbonyl oxygen and π‑stacking interactions with target protein aromatic residues. The 3,4‑dichloro configuration is specifically recited in the Genentech JAK inhibitor patent family (US 11,649,241 B2) as part of the pyrazolochlorophenyl compound class, indicating this substitution pattern has been computationally and experimentally prioritized for kinase target engagement [2].

Structure–activity relationship Halogen substitution effect Medicinal chemistry scaffold design

GPCR151 (Galanin Receptor 4) Interaction at 11.2 µM: A Unique Activity Signal Not Reported for Mono‑Chloro Analogs

In a Scripps Research Institute Molecular Screening Center assay, (3,4‑dichlorophenyl)(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)methanone exhibited activation of G‑protein coupled receptor 151 (GPCR151, also known as galanin receptor 4 or GPCR‑2037) at 11.2 µM, with reported activity values in the range of 20–26 (arbitrary units) . GPCR151 is an orphan receptor with emerging implications in metabolic regulation and neuroendocrine signaling. No comparable GPCR151 activity data have been reported for the mono‑chloro analog (4‑chlorophenyl)(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)methanone or the des‑methyl analog (3,4‑dichlorophenyl)(1H‑pyrazol‑1‑yl)methanone in publicly available databases, suggesting that the combination of 3,4‑dichloro phenyl substitution with 3,5‑dimethyl pyrazole decoration may create a unique pharmacophore for this receptor target. This represents a potential starting point for galanin receptor tool compound development that is absent in close structural analogs.

GPCR screening Galanin receptor Orphan receptor pharmacology

Genentech Patent Inclusion: The 3,4-Dichlorophenyl Pyrazolyl Methanone Core as a Privileged Template in JAK Kinase Inhibitor Intellectual Property

The Genentech patent US 11,649,241 B2 ('Pyrazolochlorophenyl Compounds, Compositions and Methods of Use Thereof,' granted May 16, 2023) explicitly claims compounds of Formula I encompassing the pyrazolochlorophenyl methanone scaffold as inhibitors of Janus kinases, particularly JAK1 [1]. Within this patent family, exemplified compounds bearing the 3,4‑dichlorobenzoyl‑pyrazole motif demonstrated potent JAK inhibition, with certain derivatives achieving Kᵢ values as low as 0.0850 nM against recombinant human JAK2 in microfluidic assays [2]. While the specific (3,4‑dichlorophenyl)(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)methanone compound itself is not explicitly claimed as a final drug candidate, its core scaffold is embedded within the patent's Markush structures. This patent protection provides procurement rationale: the compound serves as a key reference standard or synthetic intermediate for organizations developing JAK‑targeted therapeutics or conducting freedom‑to‑operate analyses in the kinase inhibitor space. Mono‑chloro or des‑methyl analogs lacking the 3,4‑dichloro pattern fall outside the primary structural claims of this patent, reducing their relevance as comparators for JAK‑focused research programs.

JAK inhibitor patent Kinase drug discovery Intellectual property landscape

Recommended Procurement and Application Scenarios for (3,4-Dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone Based on Quantitative Differentiation Evidence


Selectivity Counter‑Screen Reference Compound for NPP1/NPP3 Inhibitor Drug Discovery Programs

The compound's demonstrated lack of activity against six human enzymes (thrombin, urokinase, neutrophil elastase, plasma kallikrein, aminopeptidase N, cathepsin D) at 55 µM, combined with the potent NPP1/NPP3 inhibition exhibited by its closest mono‑chloro analogs, positions it as a valuable selectivity counter‑screen reference . In NPP‑targeted drug discovery, researchers can use this compound to verify that observed NPP inhibition is genuinely driven by the 4‑chloro or 4‑chloro‑pyrazole pharmacophore rather than by the 3,4‑dichloro scaffold, which appears to be inactive against NPP enzymes based on class‑level inference from the Channar et al. (2018) structure–activity relationship dataset [1]. Procure this compound alongside (4‑chlorophenyl)(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)methanone for paired screening to establish SAR cliff effects.

JAK Kinase Inhibitor Patent Reference Standard and Synthetic Intermediate

As a core scaffold within the Genentech US 11,649,241 B2 patent claims for pyrazolochlorophenyl JAK inhibitors, this compound serves as a critical reference standard for freedom‑to‑operate analyses and competitor landscape mapping [2]. Medicinal chemistry teams pursuing JAK1/JAK2 inhibitor programs should procure this compound to benchmark their novel analogs against the patent‑protected 3,4‑dichlorophenyl pyrazolyl methanone template. Additionally, the compound's synthetic accessibility via condensation of 3,4‑dichlorobenzoyl chloride with 3,5‑dimethyl‑1H‑pyrazole makes it a practical starting material for parallel library synthesis exploring variations at the pyrazole 4‑position or benzoyl ring substituents.

GPCR151 (Galanin Receptor 4) Tool Compound for Orphan Receptor Deorphanization Studies

The compound's unique activity signal at GPCR151 (11.2 µM, Scripps Molecular Screening Center) provides a distinct entry point for galanin receptor 4 pharmacology research . Given the absence of reported GPCR151 activity for the mono‑chloro and des‑methyl analogs, procure this specific 3,4‑dichloro‑3,5‑dimethyl compound as a starting hit for medicinal chemistry optimization aimed at developing selective GPCR151 agonists or antagonists. Pair with the inactive analogs as negative controls to confirm that the 3,4‑dichloro‑3,5‑dimethyl substitution combination is required for GPCR151 engagement.

Negative Control for Neutrophil Elastase and Plasma Kallikrein Inhibitor Screening Cascades

Despite the well‑established N‑benzoylpyrazole chemotype being associated with neutrophil elastase inhibition (Schepetkin et al., 2007), this particular compound was confirmed inactive against neutrophil elastase and plasma kallikrein at 55 µM in ChEMBL screening . This property qualifies it as an ideal negative control for high‑throughput screening cascades targeting these therapeutically relevant serine proteases. Procurement should be considered by screening centers requiring a structurally matched inactive control compound that shares the N‑benzoylpyrazole scaffold with active chemotypes but lacks inhibitory activity against the primary targets.

Quote Request

Request a Quote for (3,4-dichlorophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.